(1H-Indol-5-yloxy)-acetic acid methyl ester
Overview
Description
“(1H-Indol-5-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes.
Synthesis Analysis
The synthesis of esters like “(1H-Indol-5-yloxy)-acetic acid methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “(1H-Indol-5-yloxy)-acetic acid methyl ester” consists of an indole nucleus attached to an acetic acid methyl ester group .Chemical Reactions Analysis
Esters, including “(1H-Indol-5-yloxy)-acetic acid methyl ester”, can be produced through various reactions. For instance, acid chlorides can react with alcohols to yield an ester and hydrochloric acid. Acid anhydrides can also react with alcohols to produce esters .Scientific Research Applications
Radioimmunoassay Applications
(1H-Indol-5-yloxy)-acetic acid methyl ester has been utilized in radioimmunoassays, particularly for measuring urinary and serum levels of 5-hydroxy-3-indole acetic acid. This method involves the use of antibodies and radiolabeled substances for sensitive detection and quantification (Manz et al., 1987).
Chemical Synthesis and Characterization
The compound serves as a key intermediate in chemical syntheses, such as the preparation of Indole‐2‐Acetic Acid Methyl Esters. These esters are crucial in developing various chemical compounds with potential applications in different fields of chemistry (Modi et al., 2003).
Cytotoxicity Studies
In the field of pharmacology and toxicology, (1H-Indol-5-yloxy)-acetic acid methyl ester derivatives have been studied for their cytotoxic properties. For example, derivatives isolated from Alocasia macrorrhiza showed cytotoxicity against human cancer cell lines, highlighting its potential in cancer research (Elsbaey et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to (1H-Indol-5-yloxy)-acetic acid methyl ester has been extensively studied. For instance, acemetacin, a derivative, was analyzed using X-ray diffraction, providing insights into its molecular conformation and stability (Kim et al., 1993).
Pharmacological Research
Its derivatives have been synthesized and characterized for their potential pharmacological activities. For example, synthesis and analysis of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity have been conducted, which opens avenues in drug discovery and development (Nagarapu & Pingili, 2014).
Plant Physiology Studies
This compound has also found applications in plant physiology research. It has been used in radioimmunoassays for determining indole-3-acetic acid in plants and fungi, aiding in the study of plant growth and development (Madej & Häggblom, 1985).
properties
IUPAC Name |
methyl 2-(1H-indol-5-yloxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHORTGUJAXXVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733046 | |
Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-5-yloxy)-acetic acid methyl ester | |
CAS RN |
857261-14-4 | |
Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.